alpha-L-Gulopyranuronic acid

Calcium chelation Molecular modeling Hydrogel crosslinking

alpha-L-Gulopyranuronic acid (CAS 33599-46-1), also referred to as L-guluronic acid or α-L-guluronate, is a uronic acid monosaccharide with the molecular formula C₆H₁₀O₇ and a molecular weight of 194.14 g/mol. It is the defining monomeric unit of polyguluronate (G-block) domains within alginate, the linear anionic polysaccharide extracted from brown seaweeds (Phaeophyceae).

Molecular Formula C6H10O7
Molecular Weight 194.14 g/mol
CAS No. 33599-46-1
Cat. No. B12785884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-L-Gulopyranuronic acid
CAS33599-46-1
Molecular FormulaC6H10O7
Molecular Weight194.14 g/mol
Structural Identifiers
SMILESC1(C(C(OC(C1O)O)C(=O)O)O)O
InChIInChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3-,4+,6+/m0/s1
InChIKeyAEMOLEFTQBMNLQ-AZLKCVHYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-L-Gulopyranuronic Acid (CAS 33599-46-1): Procurement-Relevant Structural and Functional Profile for Research and Industrial Selection


alpha-L-Gulopyranuronic acid (CAS 33599-46-1), also referred to as L-guluronic acid or α-L-guluronate, is a uronic acid monosaccharide with the molecular formula C₆H₁₀O₇ and a molecular weight of 194.14 g/mol [1]. It is the defining monomeric unit of polyguluronate (G-block) domains within alginate, the linear anionic polysaccharide extracted from brown seaweeds (Phaeophyceae) [2]. Stereochemically, it is a C-3 epimer of L-galacturonic acid and a C-5 epimer of D-mannuronic acid — an epimeric relationship that fundamentally governs its distinct metal-ion chelation geometry, gelation behaviour, and biological recognition compared to its closest structural analogs [3]. Commercially, it is supplied as the free monosaccharide, as oligoguluronates of defined degrees of polymerization, or as high-G-content sodium alginate and poly(guluronate) fractions specified by M/G ratio and endotoxin level .

Why Alpha-L-Gulopyranuronic Acid Cannot Be Interchanged with Other Uronic Acid Monomers: Stereochemical and Physicochemical Justification


Substituting alpha-L-gulopyranuronic acid with its C-5 epimer β-D-mannuronic acid or its C-3 epimer L-galacturonic acid is not functionally neutral because the axial-equatorial-axial arrangement of hydroxyl groups unique to the guluronate ring creates a geometrically pre-organized chelation cavity for divalent cations that is absent in mannuronate and galacturonate [1]. Molecular modeling demonstrates that α-L-(1→4) polyguluronate chains exhibit high specificity for calcium binding with well-defined chelation sites, whereas β-D-(1→4) polymannuronate chains display no stereospecificity whatsoever for calcium binding [2]. This stereochemical divergence cascades into quantifiable differences in gelation threshold concentration, hydrogel modulus, dispersant efficacy, enzymatic susceptibility, and immunological compatibility — meaning that procurement decisions based solely on uronic acid class or cost-per-gram fail to capture the structure-function relationships critical for application performance [3][4].

Quantitative Differentiation Evidence for Alpha-L-Gulopyranuronic Acid: Comparator-Anchored Performance Data


Calcium Binding Specificity: α-L-Polyguluronate vs. β-D-Polymannuronate (Molecular Modeling)

Molecular mechanics (MM3) and GRID-based cation binding surface exploration demonstrate that α-L-(1→4) polyguluronate chains exhibit high specificity for calcium binding with well-defined chelation sites, whereas β-D-(1→4) polymannuronate chains display no stereospecificity for calcium binding whatsoever [1]. This represents a binary qualitative difference — specific versus non-specific binding — that originates from the distinct configurational geometry of the guluronate residue.

Calcium chelation Molecular modeling Hydrogel crosslinking

Divalent Cation Gelation Threshold: Guluronic Acid-Rich vs. Mannuronic Acid-Rich Alginate

Rheological and small-angle X-ray scattering (SAXS) measurements on sodium alginate solutions with varying M/G ratios demonstrated that guluronic acid-rich alginate solutions form gels at lower concentrations of added MgCl₂ than mannuronic acid-rich alginate [1]. This difference is attributed to the higher affinity of guluronic acid residues for Mg²⁺ ions. The gel at the gel point exhibited a mass fractal structure with a fractal dimension of 1.45 [1].

Gelation rheology Divalent cations Alginate hydrogel

FT-IR Spectroscopic Differentiation: Homopolyguluronic Acid Blocks vs. Homopolymannuronic Acid Blocks

Partial acid hydrolysis of sodium alginates from three brown seaweed species yielded three fractions characterized by FT-IR spectroscopy. The fractions insoluble at pH 2.85, assigned to homopolyguluronic acid (GG) blocks, presented diagnostic bands at approximately 947, 903, 812, and 781 cm⁻¹. In contrast, the fractions soluble at pH 2.85, assigned to homopolymannuronic acid (MM) blocks, showed bands at approximately 948, 888, and 820 cm⁻¹ [1]. A geometrically optimized DFT model for the disaccharide α-L-gulopyranuronosyl-(1→4)-α-L-gulopyranuronic acid confirmed the assignment, with good agreement between calculated vibrations and experimental bands [1].

FT-IR spectroscopy Quality control Polysaccharide characterization

Ceramic Dispersant Performance: Guluronic Acid-Rich vs. Mannuronic Acid-Rich Low-MW Alginate

In ceramic colloidal processing, low molecular weight alginate polymers rich in guluronic acid proved to be better dispersants than those rich in mannuronic acid. This performance difference was attributed to greater charge density arising from the buckled molecular configuration of guluronate-rich chains [1]. The study further demonstrated that alumina particles exposed to in situ alginate processing achieved high packing density comparable to that obtained with purified polymer [1].

Ceramic processing Colloidal dispersion Biopolymer dispersant

Guluronate Oligosaccharide (GOS) Amelioration of Hyperuricemia: In Vivo Quantitative Data

In a hyperuricemic mouse model, guluronate oligosaccharides (GOS) treatment reduced serum uric acid (UA) levels by 19.6% and blood urea nitrogen (BUN) levels by 21.5% (P<0.05), while also down-regulating serum xanthine oxidase (XOD) and adenosine deaminase (ADA) to normal levels [1]. GOS supplementation significantly modulated renal IL-1β, IL-12, and IL-18 levels (P<0.05), and reversed intestinal microbiota dysbiosis by down-regulating Bilophila and Tuzzerella while up-regulating Muribaculum and Lachnospiraceae [1]. Note: direct comparator data for mannuronate oligosaccharides (MOS) in the same hyperuricemia model are not available; this represents oligoguluronate-specific in vivo evidence with comparator context limited to untreated hyperuricemic controls.

Hyperuricemia Gut microbiota Functional food ingredient

Immunoisolation Patent: Homologous α-L-Guluronic Acid Alginate for Reduced Immune Response in Transplantation

Patent EP 0502949 A4 discloses a transplantation or implantation composition that provokes a reduced immune response, comprising material encapsulated within a semi-permeable barrier wherein at least the outermost layer contains alginate comprised substantially of α-L-guluronic acid with only minor amounts of β-D-mannuronic acid [1]. This specification of high guluronate, low mannuronate composition as the immunologically preferred alginate form establishes a procurement-relevant purity threshold for biomedical barrier materials that is not met by standard mixed M/G alginates.

Immunoisolation Cell encapsulation Transplantation barrier

Evidence-Backed Application Scenarios Where Alpha-L-Gulopyranuronic Acid or Its Polymers Are the Specified Choice


Calcium-Crosslinked Hydrogels for Drug Delivery, 3D Bioprinting, and Tissue Engineering Scaffolds

The stereospecific calcium chelation of α-L-polyguluronate — a property absent in polymannuronate — makes high-G alginate or purified poly(guluronate) the requisite material for forming rigid, stable calcium-crosslinked hydrogels [1]. Procurement specifications should require G-content ≥60% or purified poly(guluronate) fractions (e.g., Sigma-Aldrich Product 933597, GPC 5–15 kDa, endotoxin <125 EU/g) to ensure reproducible gelation kinetics and mechanical properties in drug release matrices and cell-laden bioinks .

Incoming Quality Control and G-Block Purity Verification by FT-IR Fingerprinting

The distinct FT-IR fingerprint of homopolyguluronic acid blocks (947, 903, 812, 781 cm⁻¹) versus homopolymannuronic acid blocks (948, 888, 820 cm⁻¹) provides a rapid, cost-effective method for verifying G-block purity in procured alginate fractions without requiring NMR spectroscopy [1]. This is directly applicable to QC/QA laboratories in polysaccharide manufacturing and pharmaceutical excipient testing.

Ceramic Powder Processing with Biopolymer Dispersants

For aqueous colloidal processing of alumina and other advanced ceramic powders, low molecular weight alginate fractions rich in guluronic acid outperform mannuronic acid-rich fractions as dispersants, enabling higher particle packing density [1]. Industrial procurement for ceramic green-body fabrication should specify high-guluronate, partially hydrolyzed alginate to achieve dispersant performance comparable to synthetic polyelectrolytes while maintaining biodegradability.

Immunoisolation Barriers for Cell Encapsulation and Transplantation Devices

As specified in EP 0502949 A4, alginate barrier materials substantially composed of α-L-guluronic acid with minimal β-D-mannuronic acid content provoke a reduced host immune response in transplantation applications [1]. This patent-anchored specification guides procurement of ultra-high-G alginate or purified polyguluronate for biomedical device manufacturers developing encapsulated cell therapies, pancreatic islet immunoisolation, and implantable biosensors.

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